3,3-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one
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Overview
Description
. This compound features a piperidine ring, a pyrimidine moiety, and a diphenyl group, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
It’s known that piperidine derivatives have a wide range of biological activities . The interaction of this compound with its targets would likely result in changes at the molecular level, affecting the function of the target proteins or enzymes.
Biochemical Pathways
Piperidine derivatives are known to interact with a variety of biochemical pathways due to their presence in numerous classes of pharmaceuticals . The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.
Pharmacokinetics
It’s known that the incorporation of certain groups, such as fluorine, can significantly influence the pharmacokinetic properties of related compounds . For instance, it has been reported that the incorporation of fluorine can significantly reduce the pKa of the compounds, which can have a beneficial influence on oral absorption .
Result of Action
Given the wide range of biological activities associated with piperidine derivatives , it’s likely that this compound could have multiple effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Pyrimidine Moiety: The pyrimidine group is introduced via nucleophilic substitution reactions, where a pyrimidine derivative reacts with the piperidine ring.
Incorporation of the Diphenyl Group: The diphenyl group is added through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,3-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,3-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine, which also contain a piperidine ring, exhibit similar biological activities.
Pyrimidine Derivatives: Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are known for their anticancer properties.
Uniqueness
3,3-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,3-diphenyl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-24(27-15-7-12-21(17-27)29-23-13-14-25-18-26-23)16-22(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,13-14,18,21-22H,7,12,15-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMOAESRFYEMTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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